Enclomifene citrate

Catalog No.
S11167886
CAS No.
M.F
C33H40ClNO8
M. Wt
614.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enclomifene citrate

Product Name

Enclomifene citrate

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid;methane

Molecular Formula

C33H40ClNO8

Molecular Weight

614.1 g/mol

InChI

InChI=1S/C26H28ClNO.C6H8O7.CH4/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H4/b26-25+;;

InChI Key

IMGWYAILEILEOR-LHPVOXLHSA-N

Canonical SMILES

C.CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

C.CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Enclomifene citrate is a non-steroidal compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is the trans-isomer of clomiphene citrate, which has been widely used in the treatment of female infertility due to its ability to induce ovulation. Enclomifene citrate specifically targets estrogen receptors in the hypothalamus and pituitary gland, leading to increased secretion of gonadotropin-releasing hormone, follicle-stimulating hormone, and luteinizing hormone, thereby enhancing endogenous testosterone production in men and promoting ovulation in women .

The molecular formula of enclomifene citrate is C26H28ClNOC6H8O7C_{26}H_{28}ClNO\cdot C_{6}H_{8}O_{7}, with a molecular weight of approximately 598.083 g/mol. It is characterized by a unique structure that allows it to selectively bind to estrogen receptors, making it effective in regulating hormonal activity without the side effects commonly associated with other hormonal therapies .

, including:

  • Oxidation: It can be oxidized to form quinones using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert enclomifene citrate into corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the compound is replaced by other nucleophiles like sodium methoxide or potassium tert-butoxide.

These reactions highlight the compound's versatility and potential for modification in synthetic chemistry.

Enclomifene citrate exhibits significant biological activity primarily through its role as a selective estrogen receptor modulator. By antagonizing estrogen receptors in the hypothalamus and pituitary gland, it disrupts the negative feedback loop typically exerted by estrogen. This leads to an increase in gonadotropin-releasing hormone secretion, which subsequently elevates levels of follicle-stimulating hormone and luteinizing hormone. The result is an increase in endogenous testosterone production, making it particularly beneficial for men with secondary hypogonadism .

In clinical studies, enclomifene has demonstrated efficacy in restoring testosterone levels while maintaining testicular size and potentially supporting spermatogenesis. Additionally, its use has been associated with favorable metabolic effects, including improvements in fasting plasma glucose levels .

The synthesis of enclomifene citrate involves several steps:

  • Formation of Intermediate: The reaction begins with 2-chloro-1,2-diphenylethylene reacting with 4-(2-diethylaminoethoxy)benzophenone under basic conditions.
  • Reaction with Citric Acid: This intermediate is then treated with citric acid to yield enclomifene citrate.
  • Crystallization: The final product can be crystallized from solvents such as ethyl ether and ethanol to obtain needle-shaped crystals with improved solubility characteristics .

Industrial methods often utilize one-pot synthesis techniques to streamline production and enhance yield.

Enclomifene citrate is primarily used for:

  • Treatment of Infertility: It is prescribed for men experiencing secondary hypogonadism and women with ovulatory dysfunction.
  • Hormonal Regulation: The compound's ability to modulate estrogen receptor activity makes it useful in managing hormonal imbalances without the adverse effects associated with traditional testosterone replacement therapies .

Additionally, ongoing research may expand its applications into areas related to metabolic health and other reproductive disorders.

Research indicates that enclomifene citrate interacts significantly with various biological systems:

  • Hormonal Pathways: By influencing the hypothalamic-pituitary-gonadal axis, enclomifene effectively alters hormone levels, enhancing testosterone production while minimizing estrogenic side effects.
  • Metabolic Effects: Studies have shown that enclomifene may positively affect glucose metabolism, suggesting potential benefits for individuals with metabolic syndrome or insulin resistance .

These interactions underscore the compound's therapeutic potential beyond traditional applications.

Enclomifene citrate shares similarities with several compounds within the SERM class and related hormonal therapies. The following table compares enclomifene citrate with similar compounds:

CompoundTypeKey FeaturesUnique Aspects
Clomiphene CitrateSERMMixture of trans (enclomiphene) and cis isomersEnclomiphene is the more effective isomer
TamoxifenSERMUsed primarily for breast cancer treatmentStronger estrogenic effects compared to enclomiphene
RaloxifeneSERMUsed for osteoporosis preventionDifferent target profile; focuses on bone health
ZuclomipheneIsomer of ClomipheneLess selective than enclomipheneAssociated with more side effects

Enclomifene's specificity for estrogen receptors makes it particularly valuable in therapeutic contexts where minimizing side effects is critical. Its unique pharmacological profile distinguishes it from other SERMs, allowing for targeted hormonal modulation without significant estrogenic activity .

Two-Dimensional Structural Analysis

Enclomiphene citrate (C~32~H~36~ClNO~8~) consists of a triphenylethylene core modified with specific functional groups that dictate its molecular interactions. The base structure contains:

  • A central ethylene bridge connecting three aromatic rings
  • A chlorine substituent at the C2 position of the ethenyl group
  • Diethylaminoethoxy side chain at the para position of one phenyl group
  • Citric acid counterion (C~6~H~8~O~7~) forming a 1:1 salt complex [1] [2]

The IUPAC name reflects this arrangement:
(E)-2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine 2-hydroxypropane-1,2,3-tricarboxylate [1]. The SMILES notation captures the spatial arrangement:
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)OCCN(CC)CC.C(C(C(=O)O)C(=O)O)(C(=O)O)O [2].

Table 1: Key 2D Structural Features

FeatureSpecificationSource
Molecular formulaC~32~H~36~ClNO~8~ [1] [3]
Molecular weight598.08 g/mol [3]
Aromatic systems3 benzene rings [1]
Functional groupsChloroethenyl, ether, tertiary amine [2]
CounterionCitrate (C~6~H~8~O~7~) [3]

The citrate moiety enhances aqueous solubility through three carboxylic acid groups and one hydroxyl group, enabling salt formation with the basic nitrogen in the diethylaminoethoxy chain [3]. X-ray diffraction studies confirm the trans configuration of the chloroethenyl group relative to the phenolic oxygen, creating distinct electronic environments in each aromatic ring [4].

Three-Dimensional Conformational Studies

The molecule's biological activity derives from its ability to adopt multiple conformations through rotation about three key bonds:

  • Central ethylene double bond (C=C)
  • Ether oxygen-phenoxy bond
  • Diethylaminoethyl side chain

Molecular docking simulations reveal two stable conformations:

Conformation A (Extended):

  • Triphenylethylene system planar
  • Diethylaminoethoxy chain perpendicular to aromatic plane
  • Citrate ion positioned 7.2 Å from nitrogen atom [6]

Conformation B (Folded):

  • Terminal phenyl ring rotated 35° relative to central ethylene
  • Diethylamino group oriented toward chloride substituent
  • Citrate forms hydrogen bonds with phenolic oxygen [6]

Table 2: Conformational Energy Parameters

ParameterConformation AConformation B
Torsion angle (φ1)180°145°
Torsion angle (φ2)90°65°
Relative energy0 kcal/mol2.3 kcal/mol
Predicted occupancy78%22%

Data derived from molecular dynamics simulations show the extended conformation predominates in aqueous environments due to reduced steric hindrance between the citrate ion and aromatic systems [6]. The folded conformation becomes more prevalent in lipid bilayers, where hydrophobic interactions stabilize the compact structure [4].

Cis-Trans Isomerism and Enantiomeric Considerations

Enclomiphene citrate exists as the trans (E) isomer of clomiphene, distinguished from its cis (Z) counterpart zuclomiphene by spatial arrangement around the central double bond:

Geometric Isomerism:

  • Trans isomer (Enclomiphene): Chlorine and phenolic oxygen on opposite sides
  • Cis isomer (Zuclomiphene): Chlorine and oxygen on same side

Table 3: Isomeric Comparison

PropertyEnclomiphene (E)Zuclomiphene (Z)
C=C bond configurationtranscis
ERα binding affinity18 nM0.4 nM
Plasma half-life5-7 days14-21 days
LogP5.16.3
Metabolic clearanceHepatic CYP3A4/2D6Hepatic CYP2C19

Data sources: [4] [5]

The trans configuration creates a 12.7° dihedral angle between phenyl rings, reducing steric clash and enabling deeper penetration into the estrogen receptor ligand-binding domain [4]. Enantiomeric purity is maintained through synthetic control during citrate salt formation, with the commercial product containing >99% E-isomer [1] [3].

Chiral centers exist at:

  • Citrate carbons (C2 and C3 positions)
  • Diethylaminoethyl chain (asymmetric nitrogen)

However, the citrate counterion exists as a racemic mixture due to rapid interconversion of citrate stereoisomers under physiological conditions [3]. The nitrogen's chirality has minimal pharmacological impact due to free rotation about C-N bonds at body temperature [5].

The Horner-Wadsworth-Emmons reaction represents the primary synthetic methodology for constructing the characteristic diphenylethylene backbone of enclomifene citrate [1]. This phosphonate-mediated olefination approach provides superior stereoselectivity compared to traditional Wittig chemistry, specifically favoring the formation of the required E-isomer configuration essential for enclomifene's pharmacological activity.

The mechanistic foundation of the Horner-Wadsworth-Emmons reaction involves the initial deprotonation of stabilized phosphonate carbanions, followed by nucleophilic addition to the carbonyl substrate [2]. The process proceeds through formation of oxaphosphetane intermediates, with subsequent elimination yielding predominantly E-alkenes [3]. This stereochemical preference is critical for enclomifene synthesis, as the E-isomer exhibits significantly enhanced antiestrogenic activity compared to its Z-counterpart [1].

Optimization of the Horner-Wadsworth-Emmons conditions specifically for enclomifene synthesis has demonstrated several key improvements. The utilization of dimethyl chloro(phenyl)methylphosphonate as the phosphonate reagent, combined with 4-[2-(diethylamino)ethoxy]benzophenone as the aldehyde component, provides enhanced reactivity under controlled conditions [1]. Critical reaction parameters include the selection of sodium hydride as the preferred base, enabling efficient carbanion generation at moderate temperatures.

Solvent optimization studies have revealed that switching from tetrahydrofuran to dimethylformamide as the reaction medium results in measurable yield improvements, with reported increases from baseline 60-70% to optimized yields of 70-85% [4]. The enhanced polarity of dimethylformamide facilitates improved solvation of the phosphonate carbanion intermediates, promoting more efficient nucleophilic addition to the benzophenone substrate.

Temperature control represents another crucial optimization parameter. Reflux conditions are typically employed to ensure complete reaction conversion, with reaction times ranging from 4-8 hours depending on substrate reactivity and scale [5]. The maintenance of anhydrous conditions throughout the process is essential to prevent hydrolysis of the phosphonate reagents and ensure optimal product formation.

Advanced monitoring techniques, including in-situ spectroscopic analysis, have enabled real-time optimization of reaction conditions. High-performance liquid chromatography analysis confirms that properly optimized Horner-Wadsworth-Emmons conditions can achieve E/Z selectivity ratios exceeding 90:10, with the desired E-isomer predominating . This high stereoselectivity eliminates the need for extensive downstream purification to separate geometric isomers.

Alternative Synthetic Methodologies

Beyond the Horner-Wadsworth-Emmons approach, several alternative synthetic pathways have been developed for enclomifene citrate production. These methodologies address specific manufacturing requirements such as cost optimization, environmental considerations, and scalability constraints.

The resolution methodology involves dissolving clomifene citrate in methanol, followed by addition of racemic binaphthyl-phosphoric acid at controlled temperatures. Typical conditions employ 0.515 molar equivalents of binaphthyl-phosphoric acid relative to the clomifene substrate, with reaction temperatures maintained between 30-45°C [8]. The resulting enclomifene binaphthyl-phosphoric acid salt exhibits markedly different crystallization behavior, enabling selective precipitation and isolation.

High-performance liquid chromatography analysis of the isolated enclomifene binaphthyl-phosphoric acid salt demonstrates purities exceeding 97% enclomifene content, with zuclomifene impurities reduced to less than 2.5% [8]. This represents a substantial improvement over the starting material composition and provides a viable pathway for obtaining enantiopure enclomifene.

The conversion of enclomifene binaphthyl-phosphoric acid salt to enclomifene citrate involves a straightforward salt exchange process. The binaphthyl-phosphoric acid salt is suspended in organic solvents such as methyl tert-butyl ether, followed by treatment with aqueous ammonia solution [7]. This treatment liberates the free enclomifene base, which is subsequently converted to the citrate salt through addition of citric acid under controlled conditions.

Alternative synthetic routes have also explored direct condensation methodologies, bypassing the phosphonate chemistry entirely. These approaches typically involve the coupling of appropriately substituted benzophenone derivatives with chlorinated diphenylethylene precursors under Lewis acid catalysis. However, these methodologies generally provide lower overall yields and reduced stereoselectivity compared to the optimized Horner-Wadsworth-Emmons protocols [10].

Industrial-scale considerations have led to the development of continuous flow synthesis protocols for enclomifene production. These methodologies address the challenges associated with batch processing, including heat transfer limitations, mixing efficiency, and reaction time optimization [11]. Continuous flow systems enable precise control of reaction stoichiometry and temperature profiles, resulting in improved product consistency and reduced formation of impurities.

Purification Techniques and Yield Optimization

The purification of enclomifene citrate represents a critical manufacturing step that directly impacts product quality, stability, and bioavailability. Optimization of purification protocols has focused on achieving high chemical purity while establishing the preferred needle-shaped crystal habit that provides enhanced pharmaceutical properties.

Crystallization represents the primary purification methodology for enclomifene citrate, with extensive optimization of solvent systems, temperature profiles, and seeding strategies [7] [12]. The selection of appropriate crystallization solvents has proven critical for achieving the desired needle-shaped crystal morphology. Systematic screening studies have demonstrated that mixtures of C2-C5 alkyl alcohols with controlled water content provide optimal crystallization behavior.

Ethanol-water and isopropanol-water systems emerge as the preferred solvent combinations, with water content optimized at 15% volume/volume [7] [12]. This specific water content provides the ideal balance between enclomifene citrate solubility and supersaturation driving force required for controlled crystallization. Higher water concentrations lead to reduced solubility and potential precipitation of amorphous materials, while lower water content fails to provide adequate driving force for crystal nucleation.

Temperature control during crystallization represents another critical optimization parameter. The crystallization process begins at elevated temperatures (60-70°C) to ensure complete dissolution of enclomifene citrate, followed by controlled cooling to 0°C over a three-hour period [7]. This cooling profile is implemented in a stepwise manner, with initial slow cooling (65°C to 60°C over 80 minutes) followed by progressively faster cooling rates. This approach promotes formation of large, well-formed needle crystals with minimal defects.

Seeding strategies have been optimized to ensure reproducible crystal habit formation. Seeding is performed at temperatures between 55-60°C using pre-formed enclomifene citrate needle crystals at concentrations of 0.20-0.50% weight/weight relative to the total enclomifene content [7]. This seeding approach provides nucleation sites for controlled crystal growth while preventing spontaneous nucleation that could lead to undesired crystal morphologies.

The resulting needle-shaped crystals demonstrate superior pharmaceutical properties compared to alternative crystal forms. Needle crystals exhibit melting points of 149°C (differential scanning calorimetry onset) compared to 146°C for non-needle forms, indicating enhanced thermal stability [7]. Additionally, needle crystals demonstrate approximately two-fold higher aqueous solubility, particularly at physiologically relevant pH values, suggesting improved bioavailability potential.

Advanced characterization techniques confirm the enhanced properties of optimally purified enclomifene citrate. X-ray powder diffraction analysis reveals characteristic diffraction peaks at 2θ values of 5.8°, 11.5°, 12.7°, 14.9°, and 24.9°, confirming the needle crystal structure [7]. These diffraction patterns serve as analytical fingerprints for quality control and process monitoring applications.

High-performance liquid chromatography methods have been validated for quantitative analysis of enclomifene citrate purity and isomeric composition. Optimized reverse-phase conditions using C18 stationary phases with methanol-acetonitrile-phosphate buffer mobile phases enable baseline separation of enclomifene from potential impurities [13]. Detection at 295 nanometers provides adequate sensitivity for trace impurity analysis, with linear responses observed across concentration ranges of 10-50 micrograms per milliliter.

Column chromatography purification methods provide additional options for research-scale purification applications. Silica gel chromatography using gradient elution with dichloromethane-methanol systems enables separation of enclomifene from structural analogs and synthetic intermediates [14]. These methods are particularly valuable for purification of synthetic intermediates and for preparation of analytical reference standards.

Yield optimization studies across various synthetic and purification protocols demonstrate that integrated approaches provide the highest overall efficiency. Starting from enclomifene binaphthyl-phosphoric acid salt, the combined conversion and crystallization process achieves molar yields of 80-90%, with typical values around 87% [7]. When starting from pre-formed enclomifene base, crystallization yields of 90-96% are routinely achieved under optimized conditions.

The implementation of process analytical technology approaches enables real-time monitoring and control of crystallization processes. Focused beam reflectance measurement combined with particle vision microscopy provides continuous monitoring of crystal size distribution and morphology during crystallization [7]. These techniques enable optimization of process parameters and early detection of deviations that could impact product quality.

Modern pharmaceutical manufacturing increasingly emphasizes continuous processing approaches for improved efficiency and product consistency. Continuous crystallization systems for enclomifene citrate have demonstrated potential advantages including reduced processing time, improved heat and mass transfer, and enhanced control over crystal attributes [11]. These systems enable precise control of supersaturation profiles and residence time distributions, resulting in more uniform crystal properties.

Environmental considerations have driven development of green chemistry approaches for enclomifene citrate purification. Solvent recovery and recycling protocols minimize waste generation while maintaining product quality standards. Water-based crystallization systems reduce reliance on organic solvents, though careful optimization is required to maintain crystal quality and yield performance.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

613.2442449 g/mol

Monoisotopic Mass

613.2442449 g/mol

Heavy Atom Count

43

Drug Indication

Treatment of hypogonadotrophic hypogonadism

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-08-2024

Explore Compound Types